Cas no 562803-68-3 (3-(1H-Pyrazol-1-ylmethyl)benzoic Acid)
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-((1H-Pyrazol-1-yl)methyl)benzoic acid
- 3-(1H-Pyrazol-1-ylmethyl)benzoic acid
- 3-(pyrazol-1-ylmethyl)benzoic acid
- 3-Pyrazol-1-ylmethyl-benzoic acid
- 3-(pyrazolylmethyl)benzoic acid
- 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid
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- MDL: MFCD02253844
- Inchi: InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15)
- InChI Key: UMYNAPRDOSIHOY-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2
Computed Properties
- Exact Mass: 202.07400
- Monoisotopic Mass: 202.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
Experimental Properties
- Density: 1.24
- Melting Point: 151 °C
- Boiling Point: 426.1°C at 760 mmHg
- Flash Point: 211.5°C
- Refractive Index: 1.615
- PSA: 55.12000
- LogP: 1.62960
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B529913-10mg |
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid |
562803-68-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B529913-50mg |
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid |
562803-68-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B529913-100mg |
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid |
562803-68-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 028242-1g |
3-Pyrazol-1-ylmethyl-benzoic acid |
562803-68-3 | 95% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 028242-5g |
3-Pyrazol-1-ylmethyl-benzoic acid |
562803-68-3 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 028242-10g |
3-Pyrazol-1-ylmethyl-benzoic acid |
562803-68-3 | 95% | 10g |
£280.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019283-1g |
3-Pyrazol-1-ylmethyl-benzoic acid |
562803-68-3 | 1g |
1770CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019283-500mg |
3-Pyrazol-1-ylmethyl-benzoic acid |
562803-68-3 | 500mg |
1071CNY | 2021-05-07 | ||
| Matrix Scientific | 019283-1g |
3-Pyrazol-1-ylmethyl-benzoic acid |
562803-68-3 | 1g |
$109.00 | 2023-09-11 | ||
| Matrix Scientific | 019283-500mg |
3-Pyrazol-1-ylmethyl-benzoic acid |
562803-68-3 | 500mg |
$66.00 | 2023-09-11 |
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid Suppliers
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid
Introduction to 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid (CAS No. 562803-68-3) in Modern Chemical and Pharmaceutical Research
3-(1H-Pyrazol-1-ylmethyl)benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 562803-68-3, is a significant compound in the realm of medicinal chemistry and drug discovery. This heterocyclic aromatic derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The compound combines a benzoic acid moiety with a pyrazole ring, which is a well-known pharmacophore in the development of various bioactive molecules.
The benzoic acid moiety is a key structural feature that contributes to the compound's solubility, metabolic stability, and interaction with biological targets. Additionally, the pyrazole ring introduces a nitrogen-rich scaffold that can enhance binding affinity and selectivity in drug design. These characteristics make 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid a promising candidate for further exploration in pharmaceutical research.
In recent years, there has been a surge in interest regarding small molecules that incorporate the pyrazole scaffold. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that certain pyrazole-based compounds can inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. The presence of the benzoic acid group in 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid may further enhance its pharmacological profile by improving its bioavailability and target specificity.
One of the most compelling aspects of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid is its potential as a scaffold for drug design. Medicinal chemists often utilize such compounds as starting points for structure-activity relationship (SAR) studies, aiming to optimize their biological activity. The flexibility of the pyrazole ring allows for modifications at various positions, enabling researchers to fine-tune the compound's properties. This adaptability has led to the development of several novel drug candidates that are currently undergoing preclinical or clinical evaluation.
Recent advancements in computational chemistry have further accelerated the discovery of new bioactive molecules like 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid. Techniques such as molecular docking and virtual screening have enabled researchers to predict the binding interactions of small molecules with biological targets with high accuracy. These computational methods have been instrumental in identifying potential lead compounds for further optimization. For example, virtual screening has been used to identify novel pyrazole derivatives that exhibit potent inhibitory activity against specific enzymes implicated in diseases such as diabetes and neurodegeneration.
The synthesis of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid also presents an interesting challenge for organic chemists. The compound can be synthesized through various routes, including condensation reactions between pyrazole derivatives and appropriate benzoyl halides or carboxylic acids. The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent studies have reported efficient synthetic methodologies that minimize side reactions and maximize product yields, making it feasible to produce 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid on a larger scale for industrial applications.
From a pharmacological perspective, 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid has shown promise in several preclinical studies. For instance, it has been demonstrated to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Additionally, preliminary data suggest that this compound may have neuroprotective properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These findings highlight the therapeutic potential of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid and warrant further investigation.
The role of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid in drug discovery is not limited to its direct therapeutic applications. It also serves as an important intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. By leveraging its unique structural features, researchers can develop novel derivatives with improved efficacy and reduced side effects. This underscores the importance of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid as a valuable tool in modern pharmaceutical research.
In conclusion, 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid (CAS No. 562803-68-3) is a versatile compound with significant potential in medicinal chemistry and drug development. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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